1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is a complex organic compound notable for its unique structural features, which include a furan ring and a thiazepane moiety. This compound is classified under thiazepane derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular formula for this compound is CHNOS, with a molecular weight of 391.5 g/mol .
The synthesis of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Key parameters in these synthesis methods include temperature control and reaction time to ensure optimal yields and purity of the final product. Reaction conditions such as solvent choice and catalyst presence can also significantly influence the outcome.
The molecular structure of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one features:
The structural representation can be summarized using its SMILES notation: O=C(CC(c1ccccc1)c1ccccc1)N1CCSC(c2ccco2)CC1
.
The compound has a molecular weight of 391.5 g/mol and a formula indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
This compound can undergo various chemical transformations due to its functional groups:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are crucial for achieving desired products.
The mechanism of action for 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one is primarily linked to its interaction with biological targets within cells. The thiazepane ring may facilitate interactions with specific receptors or enzymes due to its structural conformation.
Research indicates that compounds containing both furan and thiazepane rings exhibit various biological activities, including antimicrobial and anticancer properties. These activities are often attributed to their ability to disrupt cellular processes or mimic natural substrates.
The physical properties of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one include:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 391.5 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The compound exhibits solubility in various organic solvents but lacks comprehensive data on its thermal stability and reactivity under different conditions.
The applications of 1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one span several fields:
Research into this compound continues to explore its potential therapeutic effects and applications in innovative material development.
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.:
CAS No.:
CAS No.: 1824353-95-8